molecular formula C11H20ClNO2 B1397307 3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride CAS No. 1219960-62-9

3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride

Cat. No.: B1397307
CAS No.: 1219960-62-9
M. Wt: 233.73 g/mol
InChI Key: RZCYIJSTUAGNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is a cyclobutane-based small molecule featuring a piperidinylmethyl substituent and a methyl ester group, stabilized as a hydrochloride salt. The piperidinylmethyl group introduces steric bulk and basicity, which may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding .

Properties

IUPAC Name

piperidin-3-ylmethyl cyclobutanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(10-4-1-5-10)14-8-9-3-2-6-12-7-9;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCYIJSTUAGNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride typically involves the reaction of piperidine with cyclobutanecarboxylic acid under specific conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the ester linkage. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes rigorous control of temperature, pressure, and pH to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride (CAS 1212304-86-3)

  • Structural Features: Replaces the piperidinylmethyl group with a methylamino substituent on the cyclobutane ring.
  • Synthesis: Synthesized via sodium hydride-mediated methylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid, followed by HCl deprotection .
  • Physicochemical Properties: Molecular weight: 165.62 g/mol (C₆H₁₂ClNO₂). LogP (ESOL): -1.18, indicating moderate hydrophilicity. Solubility (ESOL): -0.96 log(mol/L), suggesting moderate aqueous solubility .
  • Biological Relevance : Predicted to exhibit high gastrointestinal absorption but low blood-brain barrier penetration due to its polar nature .

Comparison :

  • The methylamino analog’s smaller substituent may favor metabolic stability, whereas the piperidinyl group could introduce susceptibility to cytochrome P450-mediated oxidation .

Ethyl 1-[(4-{[(tert-Butoxycarbonyl)Amino]Methyl}Piperidin-1-yl)Methyl]Cyclobutanecarboxylate (CAS 871022-18-3)

  • Structural Features : Features a piperidinylmethyl group similar to the target compound but includes a tert-butoxycarbonyl (Boc)-protected amine and an ethyl ester.
  • Synthesis : Likely synthesized via alkylation or coupling reactions involving piperidine derivatives and cyclobutanecarboxylate intermediates .
  • Key Differences :
    • The Boc-protected amine enhances stability during synthesis but requires deprotection for bioactivity.
    • The ethyl ester may confer slower hydrolysis rates compared to the methyl ester in the target compound, affecting prodrug activation kinetics .

Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride

  • Structural Features : Cyclopentane ring instead of cyclobutane.
  • Increased lipophilicity (higher logP) compared to cyclobutane analogs, which may enhance tissue penetration but reduce solubility .

Ethyl 1-(2-(2,3-Difluorobenzylidene)-1-Methylhydrazinyl)Cyclobutanecarboxylate

  • Structural Features : Incorporates a hydrazinylidene moiety and difluorobenzyl group.
  • Physicochemical Data: LCMS: m/z 353 [M+H]⁺. HPLC retention time: 0.93 minutes (shorter than methyl 1-(methylamino)cyclobutanecarboxylate’s 1.18 minutes), indicating higher polarity due to the hydrazine group .
  • Functional Implications : The hydrazine moiety may confer metal-binding or reactive oxygen species-scavenging properties, diverging from the target compound’s likely kinase-targeting role .

Tabulated Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) logP (ESOL) HPLC Retention Time (min) Key Substituent
Target Compound (Est.) C₁₁H₂₀ClNO₂ ~265 ~1.5 (predicted) N/A Piperidinylmethyl, methyl ester
Methyl 1-(methylamino)cyclobutanecarboxylate C₆H₁₂ClNO₂ 165.62 -1.18 1.18 Methylamino, methyl ester
CAS 871022-18-3 C₁₆H₂₇N₃O₄ 325.41 ~2.0 (predicted) N/A Boc-protected piperidinylmethyl
Ethyl 1-(2-(2,3-difluorobenzylidene)-... C₁₇H₂₀F₂N₂O₂ 352.36 ~2.5 (predicted) 0.93 Hydrazinylidene, difluorobenzyl

Biological Activity

3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is a compound with notable potential in medicinal chemistry, particularly for its interactions with opioid receptors. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_{12}H_{18}ClN_{1}O_{2}
  • Molecular Weight : Approximately 235.75 g/mol
  • Solubility : Enhanced solubility in aqueous solutions due to the hydrochloride form, making it suitable for laboratory applications.

Research indicates that this compound primarily acts on the μ-opioid receptor, which is critical for pain modulation and analgesic effects. Its structural characteristics allow it to exhibit significant binding affinity to these receptors, which is essential for developing effective analgesics with minimized side effects.

Comparative Biological Activity

The compound's biological activity can be compared with structurally similar compounds. The following table summarizes key analogs and their unique features:

Compound NameMolecular FormulaUnique Features
3-Piperidinylmethyl cyclobutanecarboxylate HClC_{12}H_{18}ClN_{1}O_{2}Targets μ-opioid receptors
3-Piperidinylmethyl cyclopentanecarboxylate HClC_{13}H_{20}ClN_{1}O_{2}Increased carbon chain length affecting activity
4-Piperidinylmethyl cyclopentanecarboxylateC_{13}H_{20}N_{1}O_{2}Different position of piperidine substitution
2-(3-Piperidinyl)ethyl cyclobutanecarboxylate HClC_{13}H_{21}ClN_{1}O_{2}Variation in ethyl substitution affecting solubility

The specific structural arrangement of this compound optimizes its binding to opioid receptors while reducing adverse effects compared to its analogs.

Binding Affinity Studies

Studies have demonstrated that variations in the piperidine substituents significantly influence the receptor affinity and selectivity of the compound. For example, comparative studies have shown that modifications to the piperidine ring can lead to differences in efficacy and side effect profiles, highlighting the importance of structural variations in drug design.

Case Studies

Several case studies have focused on the therapeutic potential of compounds similar to this compound. These studies often explore:

  • Efficacy in Pain Management : Investigating how modifications affect analgesic properties.
  • Side Effect Profiles : Analyzing how structural changes can mitigate adverse reactions commonly associated with opioid medications.

Q & A

Q. How is it utilized in peptide mimetics or prodrug design?

  • The piperidinylmethyl group enhances membrane permeability, while the cyclobutane ring introduces conformational rigidity. Functionalize the ester moiety (e.g., hydrolysis to carboxylic acid) for covalent targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.